molecular formula C18H21N3O2 B2598803 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide CAS No. 2415601-62-4

2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide

Cat. No. B2598803
CAS RN: 2415601-62-4
M. Wt: 311.385
InChI Key: NVTWCSHHRAEJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. AZD-8055 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is a selective inhibitor of mTOR kinase, which is a key regulator of cell growth, proliferation, and survival. mTOR signaling is dysregulated in various diseases, including cancer, diabetes, and neurodegenerative disorders. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide binds to the ATP-binding site of the kinase domain of mTOR, thereby blocking downstream signaling pathways that promote disease progression.
Biochemical and Physiological Effects:
2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide inhibits cell growth and induces apoptosis in cancer cells. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
In diabetes, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide improves glucose homeostasis and insulin sensitivity by decreasing gluconeogenesis and increasing glucose uptake in peripheral tissues. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide also improves lipid metabolism and reduces inflammation in animal models of type 2 diabetes.
In neurodegenerative disorders, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has shown neuroprotective effects by reducing neuroinflammation and increasing autophagy. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide also improves cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of mTOR kinase, which makes it a valuable tool for studying mTOR signaling pathways in various diseases. Another advantage is that it has shown promising results in preclinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative disorders.
One of the limitations is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Another limitation is that it may have off-target effects on other kinases, which could lead to unwanted side effects.

Future Directions

There are several future directions for research on 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders in clinical trials. Another direction is to study its mechanism of action in more detail, including its effects on downstream signaling pathways and its interactions with other proteins and molecules. Additionally, there is a need to develop more potent and selective mTOR inhibitors with fewer off-target effects for use in basic research and clinical applications.

Synthesis Methods

2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the condensation of 2-ethoxy-4-nitrobenzoic acid with 2-aminopyridine to form the corresponding amide intermediate. The amide intermediate is then reduced to the amine using lithium aluminum hydride, followed by cyclization with ethyl chloroformate and triethylamine to yield the final product.

Scientific Research Applications

2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has shown potent antitumor activity in various cancer cell lines and xenograft models, including breast cancer, prostate cancer, and glioblastoma. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide inhibits mTOR signaling by binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways that promote tumor growth and survival.
In diabetes, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide inhibits mTOR signaling in the liver, leading to decreased gluconeogenesis and increased glucose uptake in peripheral tissues.
In neurodegenerative disorders, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide inhibits mTOR signaling in the brain, leading to decreased neuroinflammation and increased autophagy, a process that clears damaged proteins and organelles from cells.

properties

IUPAC Name

2-ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-23-16-9-5-4-8-15(16)18(22)20(2)14-12-21(13-14)17-10-6-7-11-19-17/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTWCSHHRAEJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(C)C2CN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.